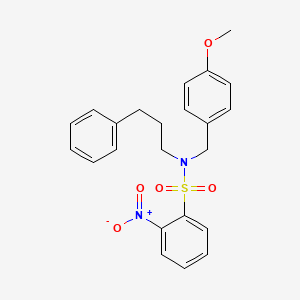
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a sulfonamide group is introduced to a benzene ring. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid mixtures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogens or other functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide: Lacks the phenylpropyl group, which may affect its biological activity.
N-(3-Phenylpropyl)-2-nitrobenzenesulfonamide: Lacks the methoxybenzyl group, which may influence its chemical reactivity.
Uniqueness
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the methoxybenzyl and phenylpropyl groups. These groups can enhance its solubility, stability, and biological activity compared to similar compounds.
Propiedades
Número CAS |
704892-79-5 |
|---|---|
Fórmula molecular |
C23H24N2O5S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2-nitro-N-(3-phenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C23H24N2O5S/c1-30-21-15-13-20(14-16-21)18-24(17-7-10-19-8-3-2-4-9-19)31(28,29)23-12-6-5-11-22(23)25(26)27/h2-6,8-9,11-16H,7,10,17-18H2,1H3 |
Clave InChI |
XIEIENNKSAXQRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


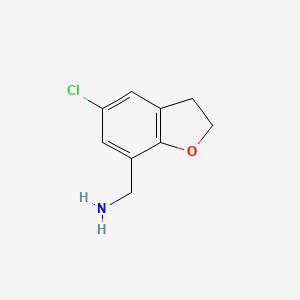
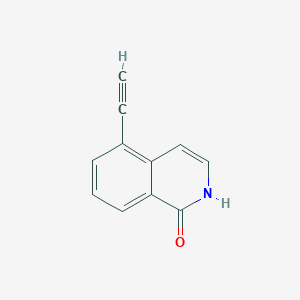
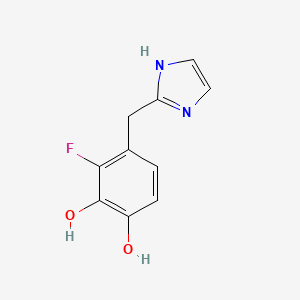
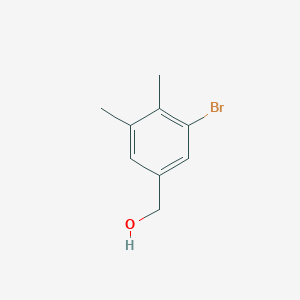
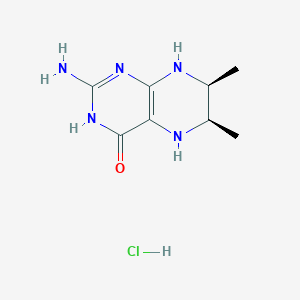

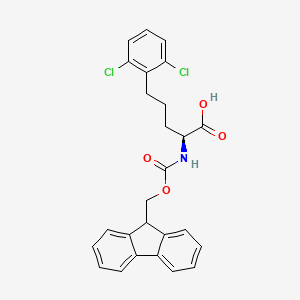
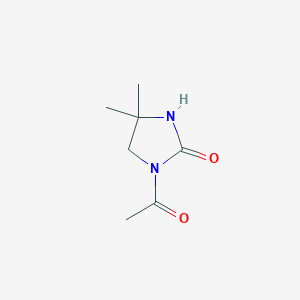


![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)



